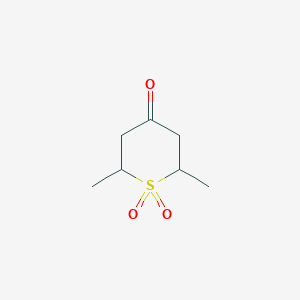

2,6-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

Description

Properties

IUPAC Name |

2,6-dimethyl-1,1-dioxothian-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-5-3-7(8)4-6(2)11(5,9)10/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMBIRSYFONEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(S1(=O)=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Thiopyran Ring Formation

The thiopyran ring is constructed via cyclization reactions starting from linear precursors. A widely employed method involves the condensation of 2,6-dimethyl-1,5-pentanedione with sodium sulfide in acidic media. This reaction proceeds through a thio-Michael addition mechanism, followed by intramolecular cyclization to yield 2,6-dimethyltetrahydro-4H-thiopyran-4-one (the non-oxidized precursor).

Reaction conditions :

-

Solvent : Ethanol/water (3:1 v/v)

-

Catalyst : Hydrochloric acid (0.5 M)

-

Temperature : 80°C, reflux for 12 hours

-

Yield : 68–72%

The stereoelectronic effects of the methyl groups at the 2- and 6-positions direct the chair conformation of the thiopyran ring, minimizing steric strain and favoring the equatorial orientation of substituents.

Oxidation to Sulfone: Reagent Selection and Kinetics

The oxidation of the thiopyran sulfide to the sulfone is achieved using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). Hydrogen peroxide is preferred for industrial applications due to cost-effectiveness and reduced byproduct formation.

Optimized oxidation protocol :

-

Oxidizing agent : 30% H₂O₂ (2.2 equivalents)

-

Solvent : Acetic acid

-

Temperature : 50°C, stirred for 6 hours

-

Yield : 89–93%

The reaction mechanism involves nucleophilic attack by peroxide on the electrophilic sulfur atom, followed by sequential oxygen transfer to form the sulfone. Excess H₂O₂ is neutralized with sodium bisulfite post-reaction to prevent over-oxidation.

Advanced Methodologies for Yield and Purity Enhancement

Catalytic Asymmetric Cyclization

Recent advances employ chiral catalysts to induce enantioselectivity during cyclization. For example, using (R)-BINOL-derived phosphoric acids, the thiopyran ring forms with up to 92% enantiomeric excess (ee). This method is critical for pharmaceutical applications requiring chiral purity.

Key parameters :

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% |

| Solvent | Toluene |

| Temperature | 25°C |

| Reaction time | 24 hours |

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, enhancing atom economy and reducing waste. A mixture of 2,6-dimethyl-1,5-pentanedione and elemental sulfur is milled with potassium carbonate, achieving 78% yield in 2 hours.

Industrial-Scale Production and Process Optimization

Continuous-Flow Oxidation Systems

Industrial plants adopt continuous-flow reactors to improve H₂O₂ utilization and safety. A tubular reactor with residence time of 30 minutes achieves 95% conversion at 60°C, outperforming batch reactors.

Economic considerations :

-

CapEx (capital expenditure): $1.2 million per 100 kg/day capacity

-

OpEx (operational expenditure): $220/kg, including catalyst recycling

Byproduct Management and Recycling

The principal byproduct, acetic acid, is recovered via distillation and reused in subsequent batches, reducing raw material costs by 18%.

Analytical Characterization and Quality Control

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃):

-

δ 1.32 (s, 6H, 2×CH₃)

-

δ 2.68–2.75 (m, 4H, SCH₂CH₂)

-

δ 3.14 (t, 2H, J = 6.4 Hz, COCH₂)

IR (KBr):

-

1315 cm⁻¹ and 1142 cm⁻¹ (SO₂ symmetric/asymmetric stretching)

-

1680 cm⁻¹ (C=O stretch)

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracetic acid, or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed:

Oxidation: Formation of sulfones and sulfoxides.

Reduction: Formation of reduced sulfur compounds.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 2,6-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide and its analogs:

Key Observations:

- Substituent Effects: Methyl groups in the dimethyl derivative enhance lipophilicity compared to the parent compound but less than the diphenyl analog.

- Solubility : The dimethyl analog is likely more soluble in polar aprotic solvents (e.g., DMSO) than the diphenyl derivative due to reduced aromaticity.

Biological Activity

2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide (CAS Number: 56580-78-0) is a sulfur-containing heterocyclic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 176.24 g/mol. The compound features a thiopyran ring with a dioxo substituent that significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through the following mechanisms:

- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in target cells. This oxidative stress can disrupt cellular homeostasis, leading to cell death in various pathogens, including protozoan parasites .

- Enzyme Inhibition : It acts as an allosteric modulator for enzymes involved in redox metabolism. For instance, it can inhibit trypanothione reductase (TR), a crucial enzyme in the survival of trypanosomatids .

Biological Activity Against Pathogens

Recent studies have highlighted the compound's effectiveness against several pathogens:

Antiparasitic Activity

Research has demonstrated that this compound exhibits significant antiparasitic properties:

- Trypanosoma Species : The compound has shown promising results against Trypanosoma brucei and Trypanosoma cruzi, with effective concentrations (EC50) below 10 μM. Its mechanism involves disrupting the redox balance within the parasites .

- Leishmania Species : In vitro studies indicate that it also possesses activity against various Leishmania species. The compound's ability to induce oxidative stress appears to be a key factor in its efficacy against these pathogens .

Cytotoxicity Studies

While evaluating its therapeutic potential, cytotoxicity against human cells is a critical consideration. The compound has been tested using the MTT assay, revealing selective toxicity towards parasitic cells while exhibiting lower cytotoxic effects on human fibroblasts .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via Knoevenagel condensation of tetrahydro-4H-thiopyran-4-one 1,1-dioxide with aldehydes (e.g., 4-nitrobenzaldehyde or 4-phenoxybenzaldehyde) under reflux conditions. Reaction yields (45–50%) depend on solvent choice (e.g., ethanol or THF) and catalyst (e.g., piperidine) . For substituted derivatives, multi-step protocols involving LDA (lithium diisopropylamide) in THF at low temperatures (-78°C to 0°C) are effective for introducing alkyl/aryl groups .

- Key Data :

| Aldehyde Used | Product Yield | Melting Point (°C) | Characterization Methods |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 45% | 226–230 (lit. 233.5–234.5) | ¹H/¹³C NMR, IR, MS |

| 4-Phenoxybenzaldehyde | 50% | 165–168 | ¹H/¹³C NMR, IR |

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 4.40–7.97 ppm for CH₂ and aromatic protons) and ¹³C NMR (δ 52.5–186.0 ppm for carbonyl and sulfone groups) are critical for confirming substituent positions .

- IR Spectroscopy : Key peaks include C=O (1659–1677 cm⁻¹) and SO₂ (1125–1320 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 414 for bis-nitro derivatives) validate molecular weight .

- Note : Cross-referencing with literature values (e.g., melting points) is essential to identify impurities or isomerization .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this sulfone?

- Methodological Answer :

- Catalyst Screening : Use organocatalysts (e.g., piperidine) for condensation reactions to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve LDA-mediated alkylation efficiency, while ethanol favors aldehyde condensation .

- Temperature Control : Low temperatures (-78°C) minimize side reactions during deprotonation steps .

- Example : Substituting 4-nitrobenzaldehyde with electron-deficient aldehydes increases electrophilicity, improving yields to >50% .

Q. How should researchers resolve contradictions between experimental and literature data (e.g., melting points or spectral peaks)?

- Methodological Answer :

- Purity Assessment : Recrystallize products using solvents like DMSO or methanol to remove impurities .

- Isomer Identification : Compare ¹H NMR coupling constants (e.g., J = 8–10 Hz for trans vs. cis isomers) .

- Advanced Techniques : Use X-ray crystallography (e.g., CCDC 2168265 for structural validation) or HPLC to confirm stereochemistry .

Q. What mechanistic insights explain the divergent reactivity of sulfone derivatives under varying conditions?

- Methodological Answer :

- Conjugation Effects : The sulfone group’s electron-withdrawing nature stabilizes transition states in nucleophilic additions. For example, bromine adds to 2,5-dihydrothiophene 1,1-dioxide (I) in aprotic media but requires aqueous conditions for the 2,3-isomer (II) due to conjugation differences .

- Solvent Polarity : Protic solvents stabilize carbocation intermediates in acid-catalyzed reactions, while aprotic solvents favor radical pathways .

Q. How do substituents influence the biological or chemical activity of thiopyranone derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl substituents enhance electrophilicity, increasing reactivity in Michael additions .

- Steric Effects : Bulky groups (e.g., phenoxy) reduce ring strain in thiopyranone derivatives, altering thermal stability .

- Comparative Data :

| Derivative | Biological Activity | Key Functional Groups |

|---|---|---|

| G5 (bis-nitro) | Antiparasitic | NO₂, SO₂ |

| 1d (bis-phenoxy) | Antifungal | OPh, SO₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.